molecular formula C12H12N2O2 B13869574 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde

Katalognummer: B13869574
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: UMZAEDWAFSXHBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde can be compared with other indazole derivatives such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Eigenschaften

Molekularformel

C12H12N2O2

Molekulargewicht

216.24 g/mol

IUPAC-Name

1-cyclopropyl-6-methoxyindazole-3-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-16-9-4-5-10-11(7-15)13-14(8-2-3-8)12(10)6-9/h4-8H,2-3H2,1H3

InChI-Schlüssel

UMZAEDWAFSXHBS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=NN2C3CC3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.